Cas no 109333-34-8 (1,2,3,7,8-Pentabromodibenzo-p-dioxin)

1,2,3,7,8-Pentabromodibenzo-p-dioxin (PBDF) is a brominated dioxin compound characterized by its five bromine substituents on the dibenzo-p-dioxin structure. This polybrominated congener is of interest in environmental and analytical chemistry due to its structural similarity to toxic polychlorinated dibenzo-p-dioxins (PCDDs), making it a relevant subject for persistence and toxicity studies. Its well-defined bromination pattern allows for precise identification in complex matrices, aiding research on brominated flame retardant degradation pathways. The compound serves as a reference standard in GC-MS and HRMS analyses, ensuring accurate quantification in environmental monitoring. High purity grades are available to support method validation and regulatory compliance assessments.
1,2,3,7,8-Pentabromodibenzo-p-dioxin structure
109333-34-8 structure
商品名:1,2,3,7,8-Pentabromodibenzo-p-dioxin
CAS番号:109333-34-8
MF:C12H3O2Br5
メガワット:578.67102
CID:168812
PubChem ID:60312

1,2,3,7,8-Pentabromodibenzo-p-dioxin 化学的及び物理的性質

名前と識別子

    • Dibenzo[b,e][1,4]dioxin,1,2,3,7,8-pentabromo-
    • 1,2,3,7,8-pentabromodibenzo-p-dioxin
    • 1,2,3,7,8-Pentabromo-dibenzo[1,4]dioxine
    • 1,2,3,7,8-pentabromo-dibenzo-p-dioxin
    • 1,2,3,7,8-pentabromooxanthrene
    • AC1L1SZN
    • AC1Q26SZ
    • CHEMBL137665
    • Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8-pentabromo-
    • 1,2,3,7,8-PENTABROMODIBENZO-PARA-DIOXIN
    • 109333-34-8
    • NS00003177
    • BDBM50408303
    • ZIFMQFDZODRVTG-UHFFFAOYSA-N
    • DTXSID6073784
    • 1,2,3,7,8-Pentabromodibenzo-p-dioxin
    • インチ: InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
    • InChIKey: ZIFMQFDZODRVTG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(Br)C=C2OC3=C(Br)C(Br)=C(Br)C=C3OC2=C1

計算された属性

  • せいみつぶんしりょう: 573.60479
  • どういたいしつりょう: 573.604992
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 0
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5
  • 疎水性パラメータ計算基準値(XlogP): 6.5

じっけんとくせい

  • 密度みつど: 2.526
  • ふってん: 507.5°Cat760mmHg
  • フラッシュポイント: 212.6°C
  • 屈折率: 1.723
  • PSA: 18.46
  • LogP: 7.39710

1,2,3,7,8-Pentabromodibenzo-p-dioxin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P274370-1mg
1,2,3,7,8-Pentabromodibenzo-p-dioxin
109333-34-8
1mg
$207.00 2023-05-17
TRC
P274370-10mg
1,2,3,7,8-Pentabromodibenzo-p-dioxin
109333-34-8
10mg
$1642.00 2023-05-17

1,2,3,7,8-Pentabromodibenzo-p-dioxin 関連文献

1,2,3,7,8-Pentabromodibenzo-p-dioxinに関する追加情報

Chemical Profile of 1,2,3,7,8-Pentabromodibenzo-p-dioxin (CAS No. 109333-34-8)

1,2,3,7,8-Pentabromodibenzo-p-dioxin, identified by its Chemical Abstracts Service (CAS) number 109333-34-8, is a brominated dioxin compound that has garnered significant attention in the field of environmental chemistry and toxicology due to its unique structural and biological properties. This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), which are synthetic organic compounds widely used in various industrial applications as flame retardants. The specific substitution pattern of bromine atoms in 1,2,3,7,8-Pentabromodibenzo-p-dioxin imparts distinct chemical reactivity and potential toxicity profiles that differentiate it from other members of the PBDE family.

The molecular structure of 1,2,3,7,8-Pentabromodibenzo-p-dioxin consists of a dibenzo-p-dioxin core substituted with five bromine atoms at the 1, 2, 3, 7, and 8 positions. This highly brominated configuration enhances the compound's lipophilicity and stability, making it resistant to degradation under environmental conditions. Such characteristics are critical in assessing its persistence and potential long-term ecological impact.

In recent years, research on brominated dioxins like 1,2,3,7,8-Pentabromodibenzo-p-dioxin has intensified due to growing concerns about their environmental occurrence and potential health effects. Studies have demonstrated that these compounds can bioaccumulate in aquatic and terrestrial organisms, leading to biomagnification up the food chain. The high affinity of 1,2,3,7,8-Pentabromodibenzo-p-dioxin for lipophilic environments suggests its tendency to accumulate in fatty tissues of wildlife and humans.

From a toxicological perspective, 1,2,3,7,8-Pentabromodibenzo-p-dioxin exhibits both structural analogs and unique toxicological activities. While dioxins are well-known for their potent immunotoxicity and carcinogenicity—properties shared by many halogenated dioxins—the specific bromination pattern in 1,2,3,7,8-Pentabromodibenzo-p-dioxin may modulate its biological effects. For instance, the presence of five bromine atoms may influence its interaction with aryl hydrocarbon receptors (AhR), which are key mediators of dioxin-like toxicity. Emerging research suggests that polybrominated dioxins may exhibit differential receptor binding affinities compared to their monobrominated or less brominated counterparts.

One of the most compelling areas of investigation involves the metabolic fate of 1,2,3,7,8-Pentabromodibenzo-p-dioxin in vivo. Studies indicate that this compound can undergo biotransformation through various enzymatic pathways involving cytochrome P450 enzymes. These transformations often result in the formation of dihydrodiols or epoxides as intermediates. However recent findings suggest that under certain conditions polybrominated dioxins may also be metabolized via non-enzymatic pathways such as photolysis or oxidative degradation particularly when exposed to environmental stressors like UV radiation or reactive oxygen species.

The environmental behavior of 1 ,2 ,3 ,7 ,8 -Pentabromodibenzo - p -dioxin is another critical consideration particularly given its persistence and potential mobility in aquatic systems . Research has shown that this compound can partition into organic phases within water bodies thereby increasing its bioavailability for aquatic organisms . Additionally sedimentary environments may serve as reservoirs for long - term storage with subsequent release during disturbances such as dredging or erosion events . These factors underscore why monitoring programs often target polybrominated dioxins including 1 ,2 ,3 ,7 ,8 -Pentabromodibenzo - p -dioxin as part of broader contaminant assessments.

In terms of regulatory perspectives while there are no specific permissible limits set for many polybrominated dioxins like 1 ,2 ,3 ,7 ,8 -Pentabromodibenzo - p -dioxin regulatory frameworks do address broader categories such as PBDEs . Efforts to mitigate exposure typically focus on reducing emissions from industrial processes where these compounds are used or generated . Waste management strategies also play a crucial role particularly since improper disposal can lead to environmental release . Advanced oxidation processes have been explored as potential treatment methods but challenges remain regarding complete mineralization without generating secondary pollutants.

From an industrial standpoint while flame retardants like polybrominated dioxins were historically prevalent their use has declined due to growing awareness about associated risks . Alternatives such as nitrogen-containing flame retardants have been developed offering similar protective properties without similar ecological concerns . However legacy contamination remains an issue requiring ongoing attention particularly since these compounds exhibit remarkable chemical stability making cleanup efforts challenging .

Future research directions for 1 ,2 ,3 ,7 ,8 -Pentabromodibenzo - p -dioxin should continue to explore both its toxicological mechanisms and remediation strategies . Advances in analytical techniques will enable more precise quantification while computational modeling can help predict environmental fate more accurately . Collaborative efforts between academia industry regulators will be essential to address remaining knowledge gaps particularly concerning low-level chronic exposure effects which may be more insidious than acute high-dose scenarios.

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